(-)-Santiaguine

Description

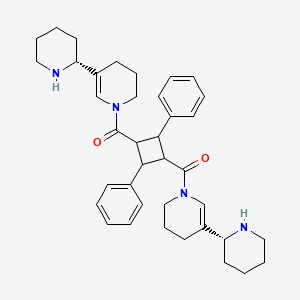

Structure

3D Structure

Properties

Molecular Formula |

C38H48N4O2 |

|---|---|

Molecular Weight |

592.8 g/mol |

IUPAC Name |

[2,4-diphenyl-3-[5-[(2R)-piperidin-2-yl]-3,4-dihydro-2H-pyridine-1-carbonyl]cyclobutyl]-[5-[(2R)-piperidin-2-yl]-3,4-dihydro-2H-pyridin-1-yl]methanone |

InChI |

InChI=1S/C38H48N4O2/c43-37(41-23-11-17-29(25-41)31-19-7-9-21-39-31)35-33(27-13-3-1-4-14-27)36(34(35)28-15-5-2-6-16-28)38(44)42-24-12-18-30(26-42)32-20-8-10-22-40-32/h1-6,13-16,25-26,31-36,39-40H,7-12,17-24H2/t31-,32-,33?,34?,35?,36?/m1/s1 |

InChI Key |

OHNNTQXKHRISJP-AAGWKZJCSA-N |

SMILES |

C1CCNC(C1)C2=CN(CCC2)C(=O)C3C(C(C3C4=CC=CC=C4)C(=O)N5CCCC(=C5)C6CCCCN6)C7=CC=CC=C7 |

Isomeric SMILES |

C1CCN[C@H](C1)C2=CN(CCC2)C(=O)C3C(C(C3C4=CC=CC=C4)C(=O)N5CCCC(=C5)[C@H]6CCCCN6)C7=CC=CC=C7 |

Canonical SMILES |

C1CCNC(C1)C2=CN(CCC2)C(=O)C3C(C(C3C4=CC=CC=C4)C(=O)N5CCCC(=C5)C6CCCCN6)C7=CC=CC=C7 |

Origin of Product |

United States |

Botanical Sourcing and Natural Occurrence of Santiaguine

Plant Genera and Species Exhibiting (-)-Santiaguine Accumulation

This compound is a cyclobutane-containing alkaloid that has been identified in various species within the Adenocarpus genus, a group of plants belonging to the Fabaceae (legume) family.

Distribution within Adenocarpus Species (e.g., Adenocarpus foliosus, Adenocarpus complicatus)

The alkaloid this compound was first isolated in 1950 from Adenocarpus complicatus Gay plantaedb.com. Beyond its initial discovery, this compound has also been found to accumulate in other Adenocarpus species, including Adenocarpus foliosus, Adenocarpus mannii, Adenocarpus intermedius, and A. parvifolius genome.jpjst.go.jparchive.org. Studies on Adenocarpus foliosus have been particularly instrumental in understanding the biosynthesis of this compound plantaedb.comparchem.comresearchgate.net.

Co-occurrence with Related Alkaloids and Structural Analogues

Within Adenocarpus species, this compound co-occurs with and is biosynthetically linked to other alkaloids. Notably, adenocarpine (B1235377) has been identified as the immediate precursor to santiaguine plantaedb.comparchem.comresearchgate.net. The leaves and twigs of Adenocarpus species, for instance, predominantly contain bipiperidyl alkaloids such as cis- and trans-adenocarpine researchgate.net.

Beyond the Adenocarpus genus, this compound belongs to the broader class of quinolizidine (B1214090) alkaloids. Other well-known quinolizidine alkaloids, while not necessarily co-occurring with santiaguine in Adenocarpus, are found in related plant genera, particularly within the Fabaceae family. These include compounds such as sparteine, lupanine, cytisine, N-methylcytisine, anagyrine, thermopsine, and angustifoline, which are prevalent in genera like Lupinus, Cytisus, Laburnum, Anagyris, and Thermopsis plantaedb.comgenome.jpebi.ac.uknih.govparchem.comcsic.esfarmaciajournal.comagoramundi.fr.

Chemodiversity and Chemotaxonomic Implications of this compound Presence

The presence and specific biosynthetic pathways of alkaloids like this compound contribute significantly to the chemodiversity of plants and hold implications for chemotaxonomy. Tracer experiments have demonstrated that the 2,4-diphenylcyclobutane-1,2-dicarbonyl (α-truxyl) portion of the santiaguine molecule is derived from phenylalanine and cinnamic acid in Adenocarpus foliosus plantaedb.comparchem.comresearchgate.net. The dimerization of adenocarpine to form santiaguine is an enzymically controlled process plantaedb.comresearchgate.net.

The alkaloid composition can vary not only between different Adenocarpus species but also within different parts of the same plant. For example, studies have revealed significant differences in the alkaloid patterns of flowers, seeds, leaves, and twigs within the Adenocarpus genus. Seeds tend to accumulate simple pyrrolizidine (B1209537) alkaloids as major compounds, while leaves and twigs are characterized by bipiperidyl alkaloids like cis- and trans-adenocarpine researchgate.net. This distinct distribution of alkaloids provides valuable chemotaxonomic markers, supporting the idea of phylogenetic affinities between Adenocarpus and other genera such as Laburnum and Cytisophyllum researchgate.net. Karyological studies within Adenocarpus also indicate distinct basic chromosome numbers correlating with geographical distribution, further suggesting that these chemical profiles align with genetic and evolutionary relationships within the genus researchgate.net.

Isolation and Advanced Structural Elucidation Methodologies for Santiaguine

Advanced Chromatographic Separation Techniques for Alkaloid Mixtures

The initial step in studying natural products is their isolation in a pure form from complex biological matrices. d-nb.info Alkaloid mixtures, often found in plant extracts, are particularly challenging to separate due to their structural diversity and similar physicochemical properties. Advanced chromatographic techniques are indispensable for this purpose.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely employed for the separation of alkaloid mixtures. These techniques leverage different stationary phases and mobile phase compositions to achieve high resolution. For instance, reversed-phase C18 columns are commonly used with mobile phases consisting of gradients of water and organic solvents (e.g., acetonitrile) often acidified with modifiers like formic acid to control ionization and improve peak shape. nih.govresearchgate.net

In the context of Tamarix articulata, LC-MS metabolomic analysis was undertaken using an ACQUITY UPLC I-Class System coupled with a 6500Qtrap. The chromatographic separation was performed on a Zorbax XDB C18 column (2.1 × 150 mm, 3.5 µm) maintained at 40 °C with a flow rate of 300 µL/min. The mobile phase comprised 0.1% formic acid in HPLC grade water (A) and 0.1% formic acid in HPLC grade acetonitrile (B52724) (B), utilizing a linear gradient elution. nih.gov While this study detected Santiaguine, specific detailed isolation protocols leading to pure (-)-Santiaguine for comprehensive structural elucidation were not provided in the search results.

Spectroscopic and Spectrometric Approaches for Structural Confirmation

Once isolated, the structural confirmation of natural products relies heavily on a combination of spectroscopic and spectrometric techniques.

High-Resolution Mass Spectrometry (HRMS) HRMS is a crucial tool for determining the elemental composition and exact molecular mass of a compound. It provides a highly accurate mass-to-charge ratio (m/z) for the molecular ion, which allows for the precise calculation of the molecular formula. For this compound (C38H48N4O2), the theoretical exact mass is 592.377727. metabolomicsworkbench.orgmetabolomicsworkbench.org Electrospray Ionization (ESI) is a common soft ionization technique used in conjunction with HRMS (e.g., ESI-TOF, ESI FT-ICR MS) to generate protonated molecular ions ([M+H]+) or other adducts, providing high precision for molecular formula assignment. cam.ac.ukrsc.orgnih.govresearchgate.net

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is arguably the most powerful technique for elucidating the complete chemical structure of organic compounds, including complex natural products. d-nb.infouoa.gr Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for assigning proton (1H) and carbon (13C) resonances and establishing connectivity within the molecule.

1D NMR (1H NMR and 13C NMR): 1H NMR provides information on the number, chemical environment, and coupling patterns of protons, while 13C NMR reveals the carbon skeleton and the different types of carbon atoms present. cam.ac.ukrsc.orgnih.govnih.gov

2D NMR:

Correlation Spectroscopy (COSY): Identifies protons that are spin-spin coupled, revealing direct proton-proton connectivities.

Heteronuclear Single Quantum Coherence (HSQC): Correlates protons directly bonded to carbons, allowing for the assignment of CH, CH2, and CH3 groups. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC): Reveals long-range (2-4 bond) correlations between protons and carbons, which is critical for establishing connectivity across quaternary carbons and ring systems.

Nuclear Overhauser Effect Spectroscopy (NOESY): Provides spatial proximity information between protons, aiding in the determination of relative stereochemistry and conformation.

While the general principles and utility of these NMR techniques for natural product elucidation are well-established, specific detailed NMR data (e.g., chemical shifts, coupling constants) for this compound were not found in the provided search results. cam.ac.ukrsc.orgnih.gov

Chiroptical Spectroscopy and X-ray Crystallography for Absolute Stereochemical Assignment

Determining the absolute stereochemistry of chiral natural products like this compound is crucial, as biological activity often depends on specific spatial arrangements.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism - ECD) Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful tool for assigning the absolute configuration of chiral compounds, especially when suitable crystals for X-ray analysis are unavailable or when compounds are transparent to UV light. nih.govwiley.commdpi.com ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The observed Cotton effects (bands in the ECD spectrum) can be correlated with specific chromophores and their stereochemical environment. Computational analysis of ECD spectra is often employed to predict and compare with experimental data, aiding in absolute configuration assignment. nih.govmdpi.com

X-ray Crystallography X-ray crystallography is considered the most definitive method for determining the three-dimensional structure of a molecule at atomic resolution, including its absolute stereochemistry. creative-proteomics.com This technique involves diffracting X-rays from a single crystal of the compound. The diffraction pattern is then analyzed computationally to reconstruct the electron density map, from which the precise positions of atoms and their connectivity can be determined. creative-proteomics.com A key prerequisite for X-ray crystallography is the ability to grow high-quality single crystals of sufficient size, which can be a significant challenge for many natural products. nih.govcreative-proteomics.com When successful, it provides unambiguous evidence for the absolute configuration.

Elucidation of the Biosynthetic Pathway of Santiaguine

Identification of Primary Metabolic Precursors

The initial building blocks for (-)-Santiaguine are common amino acids and their derivatives, which undergo specific modifications and condensations.

Lysine (B10760008) serves as a crucial foundational unit for the αβ′-bipyridyl portion of this compound. Tracer studies on intact Adenocarpus foliosus plants have demonstrated that lysine is incorporated unsymmetrically into this unit, with the process proceeding via 2,3,4,5-tetrahydropyridine. Furthermore, lysine is recognized as a precursor for the tetrahydroanabasine skeleton, a significant component of the this compound structure. medchemexpress.com

Phenylalanine contributes to the acidic portion of the this compound molecule, specifically the α-truxillic acid moiety. Tracer experiments have confirmed the specific incorporation of phenylalanine into santiaguine in Adenocarpus foliosus.

Cinnamic acid is a direct precursor to the α-truxillic acid component of santiaguine. medchemexpress.com This relationship is established through feeding experiments with labeled cinnamic acid, which showed its specific incorporation into santiaguine. Cinnamic acid itself is formed through the enzymatic deamination of phenylalanine.

α-Truxillic acid, identified as trans-2,cis-4-diphenylcyclobutane-1,trans-3-dicarboxylic acid, is present as a free compound in Adenocarpus foliosus. medchemexpress.com It is specifically labeled by cinnamic acid and subsequently incorporated into santiaguine. medchemexpress.com This indicates that α-truxillic acid acts as a direct intermediate in the pathway. medchemexpress.com

The 2,3,4,5-tetrahydropyridine intermediate, which is essential for the formation of the tetrahydroanabasine portions of both santiaguine and adenocarpine (B1235377), can originate from lysine, potentially via cadaverine (B124047) or 6-amino-2-oxohexanoic acid. Tracer results further support the inclusion of cadaverine as a precursor for santiaguine. medchemexpress.com

Tetrahydroanabasine has been isolated from the hydrolysis of santiaguine, and its incorporation into adenocarpine, a closely related alkaloid, has been previously demonstrated. One proposed biosynthetic route suggests that α-truxillic acid condenses with two molecules of tetrahydroanabasine to form this compound.

The primary metabolic precursors and their roles in the biosynthesis of this compound are summarized in the table below:

| Precursor Compound | Role in this compound Biosynthesis |

| Lysine | Incorporated unsymmetrically into the αβ′-bipyridyl unit via 2,3,4,5-tetrahydropyridine. Serves as a precursor for the tetrahydroanabasine skeleton. medchemexpress.com |

| Phenylalanine | Precursor for the α-truxillic acid portion of the molecule. |

| Cinnamic Acid | Derived from phenylalanine via enzymatic deamination. Serves as a precursor for the α-truxillic acid moiety. medchemexpress.com |

| α-Truxillic Acid | Formed by the dimerization of cinnamic acid. Directly incorporated into this compound, reacting with tetrahydroanabasine units. medchemexpress.com |

| Cadaverine | Proposed intermediate in the formation of 2,3,4,5-tetrahydropyridine from lysine, contributing to the tetrahydroanabasine skeleton. medchemexpress.com |

| Tetrahydroanabasine | A key intermediate whose portions are incorporated into santiaguine and adenocarpine. Condenses with α-truxillic acid in one proposed pathway to form the alkaloid. |

Enzymatic Mechanisms and Key Biotransformations

The formation of this compound involves specific enzymatic processes, particularly dimerization reactions and steps characterized by stereospecific control.

A significant step in the biosynthesis of this compound is the dimerization of adenocarpine [1-cinnamoyl-1,2,3,4-tetrahydro-5-(2-piperidyl)pyridine]. This dimerization is demonstrated to be enzymically controlled, suggesting a precise biological mechanism for coupling these units. The co-occurrence of adenocarpine and santiaguine in the plant supports the view that adenocarpine is an immediate precursor to santiaguine.

Alternatively, an earlier dimerization event involving cinnamic acid has been proposed, where cinnamic acid dimerizes to form α-truxillic acid. This α-truxillic acid then reacts with two molecules of tetrahydroanabasine to yield the final alkaloid. Enzymatic dimerization reactions are recognized as fundamental processes in the biosynthesis of various dimeric natural products, highlighting their importance in creating structural complexity.

The biosynthesis of this compound exhibits elements of stereospecificity, which is characteristic of many enzymatic pathways. For instance, lysine is incorporated unsymmetrically into the αβ′-bipyridyl unit of santiaguine. Enzymes are generally understood to be highly regio- and stereoselective catalysts, carefully controlling reaction coordinates and product outcomes. mpg.deresearchgate.net

While specific enzymes directly responsible for the stereospecific dimerization leading to this compound are not explicitly detailed in the available literature, the enzymatic control over the adenocarpine dimerization implies a high degree of stereochemical precision. In broader enzymatic contexts, stereoselectivity can sometimes be significantly influenced by the intrinsic properties of the substrate itself, rather than solely by the enzyme's characteristics. mpg.de For example, the decarboxylation of meso-diaminopimelate to L-lysine, a precursor to this compound, is an irreversible and stereospecific enzymatic reaction. cas.org This suggests that the stereochemical integrity is maintained throughout the pathway, from foundational units to complex dimeric structures.

Synthetic Methodologies Towards Santiaguine and Analogues

Strategic Approaches for Constructing the Cyclobutane (B1203170) Core Structure

The construction of the cyclobutane core, a fundamental structural element in (-)-Santiaguine and related alkaloids, often relies on various cycloaddition strategies. A prominent and efficient route involves [2+2] cycloadditions, particularly photochemical [2+2] cycloadditions of olefins. guidetopharmacology.orgnih.govwikipedia.orgfishersci.at These reactions typically proceed via a triplet state, leading to ring closure through a 1,4-diradical intermediate. fishersci.at Common sensitizers like acetone (B3395972) or benzophenone (B1666685) are employed to populate the triplet state. fishersci.at

Beyond intermolecular approaches, intramolecular [2+2] cycloadditions have also proven effective for constructing complex cyclobutane motifs. For instance, the first asymmetric total synthesis of certain cyclobutane-containing molecules has been accomplished using intramolecular [2+2] cycloaddition reactions between allene (B1206475) and alkene functionalities. guidetopharmacology.org

From a biosynthetic perspective, the 2,4-diphenylcyclobutane-1,2-dicarbonyl (α-truxyl) portion of the santiaguine molecule is derived from phenylalanine and cinnamic acid. medchemexpress.comwikipedia.org Tracer experiments have indicated that adenocarpine (B1235377) serves as an immediate precursor to santiaguine, suggesting a dimerization pathway. medchemexpress.comwikipedia.org Alternatively, the dimerization of cinnamic acid to form α-truxillic acid, followed by its condensation with other precursors, has been proposed as a possible route, although the adenocarpine-mediated pathway appears to be the major one in nature. medchemexpress.comwikipedia.org

Enantioselective and Diastereoselective Synthetic Strategies

Achieving high enantioselectivity and diastereoselectivity is paramount in the synthesis of complex natural products like this compound, given their inherent chirality. Significant efforts have been directed towards developing enantioselective and diastereoselective synthetic strategies for cyclobutane derivatives. nih.govcenmed.comnih.govnih.gov

One key approach involves the use of chiral auxiliaries or chiral catalysts in [2+2] cycloadditions, which can significantly enhance the stereo- and enantioselectivity of the synthetic process. nih.gov Organocatalytic methods have emerged as powerful tools, enabling the construction of cyclobutanes with multiple contiguous stereocenters with complete diastereo- and enantiomeric control. For example, a [2+2] organocatalytic cycloaddition protocol has been efficiently used for the synthesis of nitrocyclobutanes. nih.gov

Visible-light-induced asymmetric [2+2] cycloadditions of alkenes represent another advanced strategy. Researchers have developed methods for the synthesis of enantioenriched cyclobutane derivatives, such as oxa- libretexts.org-bicyclic heptanes, through a cascade approach involving Ir-catalyzed asymmetric allylic etherification followed by a visible-light-induced [2+2] photocycloaddition. nih.gov This method is notable for its broad substrate scope and the ability to use alkene substrates without the need for directing groups. nih.gov

Furthermore, catalytic enantioselective [2+2] cycloadditions between alkynes and alkenyl derivatives, employing earth-abundant metal catalysts like cobalt, have been documented, providing access to a diverse range of cyclobutenes with high enantioselectivities (86–97% ee). nih.gov Desymmetrization reactions, such as organocatalyzed aldol (B89426) reactions of 3-substituted cyclobutanones, have also been successfully employed to afford functionalized cyclobutanones with excellent diastereo- and enantioselectivity. nih.gov

Total Synthesis Challenges and Accomplishments for Complex Cyclobutane Alkaloids

The total synthesis of complex cyclobutane alkaloids like this compound is fraught with challenges due to their unique structural features, including strained cyclobutane subunits, crowded cyclobutane geometry, and numerous stereochemical centers. guidetopharmacology.orgthegoodscentscompany.com These complexities demand innovative synthetic strategies to achieve their efficient and stereocontrolled construction.

Despite these challenges, significant accomplishments have been made in the total synthesis of cyclobutane-containing natural products. The development of intramolecular [2+2] cycloaddition reactions, particularly between allene and alkene, has enabled the first asymmetric total synthesis of molecules featuring fully substituted cyclobutane motifs. guidetopharmacology.org An example includes the synthesis of a compound prepared in five steps from farnesyl acetone, involving an enantioselective isomerization catalyzed by thiourea, followed by an intramolecular [2+2] cycloaddition. guidetopharmacology.org

Another notable achievement is the total synthesis of (-)-taiwaniaquinol B, where a cyclobutane aldehyde served as a crucial chiral intermediate. nih.gov The total synthesis of sceptrin, a dimeric pyrrole-imidazole alkaloid also possessing a cyclobutane core, highlights the utility of photochemical intermolecular [2+2] dimerization for assembling the complete carbon skeleton in a single step with both regio- and diastereoselectivity. The "programming" of oxaquadricyclane fragmentation has been identified as a crucial step for accessing enantiopure tetrasubstituted cyclobutanes in such syntheses. These advancements underscore the continuous progress in overcoming the synthetic hurdles associated with these architecturally complex natural products.

Chemical Modifications and Semisynthetic Derivatization for Structure-Activity Probing

Chemical modifications and semisynthetic derivatization are crucial strategies in natural product chemistry, allowing researchers to explore structure-activity relationships (SAR) and optimize the properties of lead compounds. Semisynthesis involves using naturally isolated chemical compounds as starting materials to produce novel compounds with distinct chemical and medicinal properties. This approach is particularly valuable for complex molecules like alkaloids, as it often requires fewer chemical steps than total synthesis, making the production of many medicines more economical.

The modification of natural products through semisynthesis enables the introduction of various functional groups onto their core structures, which can lead to enhanced biological activities, improved pharmacokinetic profiles, and reduced adverse effects. For cyclobutane-containing alkaloids, derivatization can be employed to modulate properties such as solubility, polarity, and ionic charge, thereby influencing their interaction with biological targets.

While specific detailed examples of semisynthetic derivatization directly applied to this compound for SAR probing were not extensively found in the provided search results, the general principles are highly relevant. The incorporation of cyclobutane rings in drug candidates is increasingly recognized for its ability to enhance molecular rigidity and improve metabolic stability and solubility due to an increased fraction of sp3-hybridized carbons. cenmed.com This "escape from flatland" concept, which favors three-dimensional structures, is a driving force behind exploring cyclobutane scaffolds in medicinal chemistry. researchgate.net Therefore, chemical modifications of this compound and its analogues would likely focus on altering peripheral functionalities while maintaining or strategically modifying the cyclobutane core to probe and optimize their biological interactions.

Mechanistic Investigations of Santiaguine S Molecular and Cellular Interactions

Exploration of Specific Molecular Targets and Receptor Binding Profiles

Current scientific literature provides limited specific information regarding the molecular targets and receptor binding profiles of (-)-Santiaguine. While some sources indicate that santiaguine exhibits activity on the cardiovascular system, the precise molecular targets, such as specific receptors or ion channels, through which this effect is mediated have not been detailed nsc.ruresearchgate.net. The absence of reported binding affinities (e.g., Kd, Ki values) or specific receptor interaction data for this compound suggests that extensive studies in this area have yet to be widely published.

In Vitro Cellular Pathway Modulation and Enzyme Activity Assays

Detailed in vitro studies assessing the cellular pathway modulation and enzyme activity of this compound are not extensively documented.

There is a lack of reported data on the enzyme inhibition or activation profiling of this compound. Enzyme activity assays are standard procedures to determine if a compound acts as an inhibitor or activator of specific enzymes, often yielding IC50 or Ki values amazon.comgardp.orgthieme-connect.degenome.jp. However, such detailed enzymatic studies for this compound have not been widely published, preventing the presentation of specific data tables or research findings in this regard.

Assessment of Modulatory Effects on Signal Transduction Pathways

Structure-Activity Relationship (SAR) Studies of this compound and Its Analogues

Comprehensive Structure-Activity Relationship (SAR) studies for this compound and its analogues are not extensively reported. SAR studies aim to correlate the chemical structure of a molecule with its biological activity, guiding the design of more potent or selective compounds collaborativedrug.comgardp.orgresearchgate.netresearchgate.netthieme-connect.deresearchgate.netwikipedia.org.

Specific ligand-based or target-based SAR analyses focusing on this compound have not been found in the reviewed literature. While the biosynthesis of this compound, involving components like cinnamic acid and potentially adenocarpine (B1235377), has been explored, this research primarily focuses on its formation rather than the structural features critical for its biological activity amazon.com. Without identified specific molecular targets, target-based SAR analysis, which involves understanding the interactions between a ligand and its macromolecular target, cannot be performed researchgate.net. Similarly, detailed ligand-based SAR, which relies on comparing the structures of active and inactive compounds without prior knowledge of the target, has not been published for this compound.

No specific Quantitative Structure-Activity Relationship (QSAR) modeling studies for this compound have been identified. QSAR models use mathematical relationships to predict the biological activity of compounds based on their molecular descriptors, enabling the prediction of activity for untested compounds and guiding lead optimization researchgate.netthieme-connect.dewikipedia.orgmetabolomicsworkbench.orgnih.gov. The absence of detailed biological activity data and a series of structurally related analogues with reported activities limits the ability to construct and present QSAR models for this compound.

Ligand-Based and Target-Based SAR Analysis

Computational Chemistry and Molecular Modeling Applications

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and mechanistic investigations, offering insights into molecular interactions at an atomic level. These methods can predict binding affinities, elucidate dynamic behaviors of molecules, and facilitate the design of novel compounds. mdpi.comnih.govnih.govfrontiersin.orgbiotechrep.irneurips.ccscielo.sa.cryoutube.commdpi.comfujitsu.comnih.govnih.govtjnpr.orgnih.govmdpi.com However, specific applications of these techniques focusing on this compound are not extensively documented in publicly accessible research.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (ligand) to another (receptor) when bound to form a stable complex. It aims to predict the binding affinity and the mode of interaction. mdpi.combiotechrep.irscielo.sa.crmdpi.comtjnpr.org Molecular dynamics (MD) simulations extend this by simulating the physical movements of atoms and molecules over time, providing insights into the dynamic behavior, stability, and conformational changes of molecular systems, including protein-ligand complexes. mdpi.comnih.govbiotechrep.irscielo.sa.crmdpi.comnih.govmdpi.com

While these techniques are widely applied to various natural products and drug candidates to understand their mechanisms of action and optimize their properties, specific published studies detailing the use of molecular docking or molecular dynamics simulations to investigate the ligand-target interactions of this compound are not prominent in the current scientific databases. The general mention of "santiaguine" in the context of molecular dynamics simulations researchgate.net does not elaborate on specific findings or targets related to the compound itself.

De Novo Design and Virtual Screening Approaches

De novo drug design is a computational approach that generates novel molecular structures from scratch, based on a target's binding site or known active compounds, aiming to create molecules with desired biological activities. nih.govfrontiersin.orgneurips.ccfujitsu.comnih.gov Virtual screening, on the other hand, involves computationally sifting through large libraries of compounds to identify potential hits that are likely to bind to a specific biological target. This method significantly reduces the number of compounds that need to be experimentally tested. researchgate.netfrontiersin.orgyoutube.comnih.gov

Despite the power of de novo design and virtual screening in exploring vast chemical spaces for novel therapeutic agents, there is a current lack of specific research findings or applications where this compound has been either the subject of de novo design efforts or a key compound identified or utilized in virtual screening campaigns. This suggests that the computational exploration of this compound's potential as a lead compound or its role in broader drug discovery initiatives through these advanced computational methodologies is either nascent or not widely published.

Advanced Analytical Techniques in Santiaguine Research

Metabolomic Profiling for In Vivo Pathway Interrogation

Metabolomics is the comprehensive study of small molecules, or metabolites, within a biological system, offering a snapshot of an organism's physiological state at a given time. thermofisher.commdpi.comnih.gov When applied to a compound like (-)-Santiaguine, metabolomic profiling aims to identify and quantify the metabolic changes induced by the compound in living systems (in vivo) or biological matrices. This approach is vital for understanding the biotransformation of this compound, identifying its metabolic pathways, and evaluating its exposure and clearance pathways in preclinical models and potentially in humans. jst.go.jp

Key analytical platforms for metabolomics include high-resolution mass spectrometry (HRMS) coupled with separation techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy. thermofisher.commdpi.comnih.gov LC-MS is particularly useful for a broad range of metabolites, while GC-MS is often preferred for volatile or semi-volatile compounds. NMR, though less sensitive than MS, offers high reproducibility and is powerful for polar metabolites, enabling absolute quantification. mdpi.com

By comparing the metabolomic profiles of biological samples (e.g., plasma, urine, tissue extracts) from treated versus untreated subjects, researchers can pinpoint specific metabolites whose levels are altered by this compound. This differential analysis can then be used to infer the metabolic pathways affected by the compound, providing insights into its mechanism of action or potential effects on host metabolism. longdom.org For instance, changes in amino acid or energy metabolism pathways could be revealed. longdom.org

Hypothetical Metabolite Profile of this compound Treatment

| Metabolite Class | Hypothetical Metabolite | Change in Concentration (vs. Control) | Implicated Pathway | Analytical Technique |

| Amino Acids | Leucine | Increased | Protein Catabolism | LC-MS/MS |

| Lipids | Phosphatidylcholine | Decreased | Lipid Metabolism | LC-MS/MS |

| Carbohydrates | Glucose | No significant change | Glycolysis | GC-MS, NMR |

| Organic Acids | Lactate | Increased | Energy Metabolism | LC-MS/MS |

Advanced Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques involve the online coupling of two or more analytical methods, typically a separation technique with a detection technique, to enhance analytical capabilities. metabolomicsworkbench.orgnih.govnih.gov For natural products like this compound, which often exist within complex biological extracts, these techniques are crucial for achieving high resolution, sensitivity, and specificity in analysis. metabolomicsworkbench.orgnih.govmetabolomicsworkbench.org They allow for the identification and quantification of individual compounds within complex mixtures, providing structural information and facilitating the analysis of a wide range of compounds. nih.gov

The most common hyphenated techniques in natural product analysis include:

Liquid Chromatography-Mass Spectrometry (LC-MS): Widely used for its ability to separate non-volatile and thermally labile compounds, followed by mass spectrometry for sensitive detection and structural elucidation. LC-MS is frequently employed for metabolite profiling, drug discovery, and pharmacokinetics. rsc.orgnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile and semi-volatile compounds, GC-MS combines the high separation power of GC with the identification capabilities of MS. It is a powerful tool for identifying substances in complex biological media due to its high sensitivity and specificity. rsc.orgmetabolomicsworkbench.orgnih.gov

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This technique couples LC separation with NMR spectroscopy for direct structural elucidation of separated components. It is particularly valuable for identifying unknown compounds in complex mixtures without prior isolation. nih.govmetabolomicsworkbench.org

Capillary Electrophoresis-Mass Spectrometry (CE-MS): Offers high separation efficiency for charged molecules and is increasingly used for the identification and quantification of proteins, peptides, and metabolites in biological samples. nih.gov

These techniques are instrumental in processes such as dereplication (rapid identification of known compounds), online partial identification of unknown compounds, chemical fingerprinting for quality control, and general metabolomic studies of natural product extracts. nih.gov

Hypothetical LC-MS Data for this compound and its Metabolites

| Retention Time (min) | m/z (Precursor Ion) | Fragment Ions (m/z) | Hypothetical Compound Identity | Relative Abundance |

| 8.5 | 593.38 | 401.2, 192.1 | This compound | High |

| 6.2 | 577.37 | 385.2, 192.1 | This compound Metabolite A | Medium |

| 9.1 | 609.39 | 417.2, 192.1 | This compound Metabolite B | Low |

Proteomic and Interactomic Approaches for Target Identification

Proteomics involves the large-scale study of proteins, including their expression, modifications, and interactions, to understand cellular processes and responses to stimuli. researchgate.netmdpi.com Interactomics, a subset of proteomics, specifically focuses on mapping and analyzing protein-protein interactions (PPIs) and other molecular interactions within a cell or organism. mdpi.com These 'omics' approaches are crucial for identifying the direct molecular targets of bioactive compounds like this compound, elucidating their mechanisms of action, and discovering potential off-target effects. semanticscholar.orgresearchgate.net

Key proteomic methods for target identification include:

Mass Spectrometry-Based Proteomics: Techniques like shotgun proteomics, quantitative LC-MS/MS (e.g., using label-free quantification, SILAC, or TMT/iTRAQ), and chemical proteomics are widely employed. researchgate.net Chemical proteomics, which often combines affinity-based approaches with MS, is particularly effective for capturing protein-ligand interactions directly from cell lysates. This involves immobilizing a bioactive compound (or a probe derived from it) on a matrix and then using affinity purification to isolate bound proteins, which are subsequently identified by MS.

Activity-Based Protein Profiling (ABPP): A chemical proteomics strategy that uses active-site directed probes to profile the activity of enzyme classes, which can help identify functional targets of a compound.

Compound-Centric Chemical Proteomics (CCCP): Focuses on the molecular mechanisms of action for individual small molecules by enriching proteins that interact with the compound.

Interactomic approaches leverage protein-protein interaction networks (interactomes) to identify potential disease drivers and understand the systems-level impact of modulating specific proteins. By integrating proteomic and interactomic data, researchers can explore the complex interplay between metabolites and proteins, providing a more holistic view of how a compound like this compound exerts its biological effects. mdpi.com

Hypothetical Protein Targets Identified for this compound

| Hypothetical Target Protein | Protein Function/Pathway | Interaction Type | Analytical Method | Significance |

| Protein Kinase A (PKA) | Signal Transduction | Direct Binding | Chemical Proteomics (Affinity Capture-MS) | Modulates cellular signaling |

| Tubulin | Cytoskeletal Structure | Direct Binding | Thermal Shift Assay, LC-MS/MS | Affects cell division/motility |

| Cytochrome P450 3A4 (CYP3A4) | Drug Metabolism | Enzyme Inhibition | Quantitative Proteomics (SILAC) | Influences biotransformation |

Future Directions and Unexplored Research Avenues for Santiaguine

Integrated Omics Approaches in Biosynthetic Pathway Engineering

The elucidation and engineering of biosynthetic pathways for complex natural products like (-)-Santiaguine represent a significant frontier. Integrated omics approaches, encompassing genomics, transcriptomics, and metabolomics, are becoming increasingly vital for discovering and manipulating the intricate pathways responsible for plant natural product biosynthesis. kumarsaurabhsingh.comnih.govmdpi.com These multi-omics strategies provide a comprehensive understanding of the genes, enzymes, and metabolic intermediates involved in the production of specific compounds. kumarsaurabhsingh.comnih.govmdpi.com

For this compound, applying such approaches would involve:

Genomic Sequencing and Annotation: Identifying the genes encoding enzymes responsible for each step in the this compound biosynthetic pathway.

Transcriptomic Profiling: Analyzing gene expression patterns under various conditions to pinpoint actively transcribed genes related to its synthesis.

Metabolomic Analysis: Mapping the precursor molecules and intermediate metabolites leading to this compound, which can help in identifying bottlenecks or alternative branches in the pathway.

The integration of these data, often facilitated by computational and artificial intelligence (AI)-driven tools, can lead to the identification of novel pathway components and regulatory mechanisms. nih.gov This knowledge is crucial for metabolic engineering efforts aimed at high-efficiency production of this compound or its derivatives in engineered microbial hosts, such as yeast or E. coli. rutgers.edufrontiersin.org Challenges in this area include achieving high-level expression of complex pathways, optimizing keystone enzymes, and balancing metabolic flux to maximize target compound yield while minimizing by-product formation. frontiersin.org

Chemoenzymatic Synthesis and Biocatalytic Transformations

Chemoenzymatic synthesis and biocatalytic transformations offer sustainable and efficient alternatives to traditional chemical synthesis, particularly for complex natural products with multiple chiral centers like this compound. mdpi.comnih.govnih.gov This approach combines the high selectivity and mild reaction conditions of enzymatic catalysis with the versatility of chemical transformations. mdpi.comnih.govnih.gov

Key directions for this compound research in this area include:

Stereoselective Synthesis: Leveraging enzymes to control the stereochemistry of key steps in the synthesis of this compound, which is crucial for its biological activity and often challenging to achieve with traditional chemical methods. Biocatalysis is recognized for its ability to deliver perfect stereo- and chemoselectivity. worktribe.com

Enzyme Discovery and Engineering: Identifying novel enzymes from natural sources or engineering existing ones through directed evolution to catalyze specific reactions relevant to the this compound scaffold. nih.govworktribe.com This could lead to "new-to-nature" enzymatic activities. nih.gov

Sustainable Production: Utilizing biocatalytic methods to reduce reliance on harsh reagents and conditions, aligning with green chemistry principles for the production of this natural product.

Rational Design of Novel Molecular Probes and Tool Compounds Based on this compound Scaffold

The unique structural scaffold of this compound, particularly as a truxillic acid derivative, makes it an attractive starting point for the rational design of novel molecular probes and tool compounds. researchgate.netnih.govnih.govox.ac.uk Molecular probes are small, active molecules that can selectively perturb or visualize biological processes, serving as invaluable tools in chemical biology and drug discovery. ox.ac.ukmdpi.com

Future research could focus on:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the this compound scaffold to understand how structural changes impact its biological activity and selectivity. This is a crucial step in developing compounds with improved properties or novel functions. researchgate.net

Target Identification Probes: Designing affinity-based probes or fluorescent probes based on this compound to identify its specific molecular targets within cells. Such probes can help elucidate the proteins or pathways with which this compound interacts. mdpi.com

Chemical Genetics Tools: Developing this compound derivatives that act as selective inhibitors or activators of specific biological pathways, allowing researchers to dissect complex cellular processes.

Imaging Agents: Incorporating fluorescent or other detectable tags onto the this compound scaffold to create imaging agents for studying its cellular localization, distribution, and dynamics in biological systems.

Expanding the Mechanistic Understanding of Bioactivity beyond Current Scope

While this compound has been identified as an alkaloid and a truxillic acid derivative, with related compounds showing diverse bioactivities such as pressure-lowering and antineoplastic effects, a comprehensive mechanistic understanding of its specific bioactivity is essential for its potential therapeutic development. researchgate.netresearchgate.net

Future research should aim to:

Define Specific Molecular Targets: Moving beyond general bioactivity observations to identify the precise proteins, enzymes, or receptors that this compound interacts with to exert its effects. This involves techniques like target deconvolution and biochemical assays. mdpi.com

Elucidate Signaling Pathways: Mapping the downstream signaling cascades affected by this compound binding to its targets, thereby revealing the cellular and physiological consequences of its action.

Investigate Stereospecificity: Given its chiral nature, understanding how the specific stereoisomer this compound interacts with biological systems compared to other potential isomers or related compounds is critical.

Explore Novel Bioactivities: Systematically screening this compound against a broader range of biological assays and disease models to uncover previously unknown bioactivities, potentially leading to new therapeutic applications. This includes systematic pharmacodynamic screening. researchgate.net

By pursuing these avenues, researchers can gain a deeper and more nuanced understanding of this compound's biological profile, paving the way for its potential application in medicine or as a valuable chemical biology tool.

Q & A

Q. How can interdisciplinary approaches enhance research on this compound’s ecological or pharmacological roles?

- Methodological Answer :

- Integrate metabolomics (GC-MS/LC-MS) with ecological surveys to correlate compound production with environmental stressors .

- Apply systems biology models to map interactions between this compound and host-pathogen networks .

Key Considerations for Methodological Rigor

- Reproducibility : Document experimental protocols in detail, including instrument calibration and batch-specific reagent data .

- Data Transparency : Deposit raw datasets (e.g., NMR spectra, crystallography files) in public repositories like Zenodo or Figshare .

- Ethical Compliance : Adhere to ARRIVE guidelines for preclinical studies and ensure IRB approval for human cell line use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.